molecular formula C20H20N4O4S2 B10868368 Ethyl 4-methyl-2-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B10868368
M. Wt: 444.5 g/mol
InChI Key: HOZRUEWQCYTVPH-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, including the formation of the thiazole ring and the attachment of the pyrimidine moiety. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the thiazole core.

    Final Assembly: The final product is obtained by esterification and other functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biochemical Research: It is used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives, such as:

Uniqueness

ETHYL 4-METHYL-2-({2-[(6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and biochemical research. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific studies.

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H20N4O4S2/c1-4-28-18(27)16-11(2)21-19(30-16)24-17(26)12(3)29-20-22-14(10-15(25)23-20)13-8-6-5-7-9-13/h5-10,12H,4H2,1-3H3,(H,21,24,26)(H,22,23,25)

InChI Key

HOZRUEWQCYTVPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)SC2=NC(=CC(=O)N2)C3=CC=CC=C3)C

Origin of Product

United States

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